N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(pyridin-3-ylmethyl)oxalamide
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Overview
Description
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(pyridin-3-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C18H20N4O4S and its molecular weight is 388.44. The purity is usually 95%.
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Scientific Research Applications
Catalyst for Chemical Reactions
Research indicates that compounds related to N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(pyridin-3-ylmethyl)oxalamide act as effective promoters or catalysts in chemical reactions. For instance, N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) has been found to significantly promote the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature. This discovery highlights the potential of these compounds to facilitate the formation of diverse N-arylation products, underscoring their importance in chemical synthesis and drug development processes (Bhunia, De, & Ma, 2022).
Drug Synthesis and Evaluation
Oxazolidinones, a class to which this compound belongs, are of significant interest in pharmaceutical research due to their antibacterial properties. Studies have explored the synthesis, characterization, and biological evaluation of various oxazolidinones for their potential application in treating bacterial infections. For example, research on DA-7218, a new oxazolidinone prodrug, demonstrated very good activity against several Gram-positive bacteria, including strains of Nocardia and Mycobacterium. This suggests the compound's potential use in developing treatments for infections caused by these bacteria (Espinoza-González et al., 2008).
Mechanism of Action and Therapeutic Potential
Further research into oxazolidinones has revealed their mechanism of action and potential therapeutic applications beyond antibacterial effects. For instance, compounds within this class have been evaluated for their antidepressant and nootropic activities, indicating their potential as central nervous system (CNS) active agents. This opens new avenues for the development of treatments for mental health disorders, showcasing the versatility and therapeutic potential of these compounds (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to cell cycle arrest, preventing the cell from dividing and proliferating. The downstream effects of this can include apoptosis, or programmed cell death, in cells that are unable to progress through the cell cycle.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell division and proliferation due to cell cycle arrest . This can lead to the death of rapidly dividing cells, such as cancer cells.
properties
IUPAC Name |
N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-(pyridin-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-13-5-6-15(22-8-3-9-27(22,25)26)10-16(13)21-18(24)17(23)20-12-14-4-2-7-19-11-14/h2,4-7,10-11H,3,8-9,12H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTQQLRQLDCIJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.